molecular formula C9H12BrN3O2 B15305645 Tert-butyl 5-bromopyridazin-4-ylcarbamate

Tert-butyl 5-bromopyridazin-4-ylcarbamate

Cat. No.: B15305645
M. Wt: 274.11 g/mol
InChI Key: RRWAVHDBPJFWPX-UHFFFAOYSA-N
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Description

Tert-butyl 5-bromopyridazin-4-ylcarbamate is an organic compound with the molecular formula C10H13BrN2O2. It is a derivative of pyridazine, a six-membered heterocyclic compound containing two nitrogen atoms at positions 1 and 2. The tert-butyl group and the bromine atom attached to the pyridazine ring make this compound a valuable intermediate in organic synthesis and pharmaceutical research.

Properties

Molecular Formula

C9H12BrN3O2

Molecular Weight

274.11 g/mol

IUPAC Name

tert-butyl N-(5-bromopyridazin-4-yl)carbamate

InChI

InChI=1S/C9H12BrN3O2/c1-9(2,3)15-8(14)13-7-5-12-11-4-6(7)10/h4-5H,1-3H3,(H,11,13,14)

InChI Key

RRWAVHDBPJFWPX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CN=NC=C1Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 5-bromopyridazin-4-ylcarbamate typically involves the bromination of pyridazine followed by the introduction of the tert-butyl carbamate group. One common method starts with the bromination of pyridazine using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The resulting 5-bromopyridazine is then reacted with tert-butyl isocyanate to form this compound under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 5-bromopyridazin-4-ylcarbamate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The compound can be reduced to form the corresponding pyridazin-4-ylcarbamate.

    Oxidation Reactions: Oxidation can lead to the formation of pyridazin-4-ylcarbamate derivatives with different functional groups.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Major Products Formed

    Substitution: Formation of 5-aminopyridazin-4-ylcarbamate, 5-thiopyridazin-4-ylcarbamate, etc.

    Reduction: Formation of pyridazin-4-ylcarbamate.

    Oxidation: Formation of pyridazin-4-ylcarbamate derivatives with various functional groups.

Scientific Research Applications

Tert-butyl 5-bromopyridazin-4-ylcarbamate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 5-bromopyridazin-4-ylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function by binding to the active site or allosteric sites. The presence of the bromine atom and the tert-butyl carbamate group enhances its binding affinity and selectivity towards the target molecules .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 5-iodopyridazin-4-ylcarbamate
  • Tert-butyl 5-chloropyridazin-4-ylcarbamate
  • Tert-butyl 5-fluoropyridazin-4-ylcarbamate

Uniqueness

Tert-butyl 5-bromopyridazin-4-ylcarbamate is unique due to the presence of the bromine atom, which imparts distinct reactivity and selectivity in chemical reactions. Compared to its iodinated, chlorinated, and fluorinated counterparts, the bromine atom provides a balance between reactivity and stability, making it a versatile intermediate in organic synthesis .

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